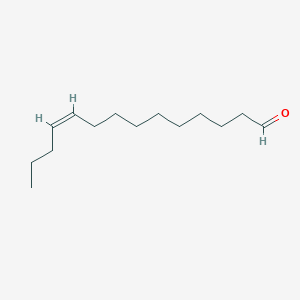

(Z)-tetradec-10-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-tetradec-10-enal es un compuesto orgánico perteneciente a la clase de los aldehídos. Se caracteriza por una larga cadena de carbono con un doble enlace en la posición 10 y un grupo aldehído en el carbono terminal. Este compuesto es conocido por su olor distintivo y se encuentra a menudo en diversas fuentes naturales, incluyendo aceites esenciales y feromonas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (Z)-tetradec-10-enal típicamente involucra el uso de alquenos y aldehídos como materiales de partida. Un método común es la reacción de Wittig, donde un iluro de fosfonio reacciona con un aldehído para formar el alqueno deseado. Las condiciones de reacción a menudo incluyen el uso de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio en un disolvente aprótico como el tetrahidrofurano.

Métodos de producción industrial

La producción industrial de this compound puede involucrar la hidroformilación de alquenos, seguida de una hidrogenación selectiva. Este proceso requiere el uso de catalizadores como complejos de rodio o cobalto para lograr altos rendimientos y selectividad. La reacción se lleva a cabo típicamente bajo condiciones de alta presión y temperatura para facilitar la formación del aldehído.

Análisis De Reacciones Químicas

Tipos de reacciones

(Z)-tetradec-10-enal experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo aldehído puede oxidarse para formar un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El aldehído puede reducirse a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El doble enlace en this compound puede sufrir reacciones de adición electrófila, como la halogenación o la hidrohalogenación.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en solución acuosa en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.

Sustitución: Halogenos como el bromo o el cloro en presencia de un catalizador como el cloruro de hierro (III).

Principales productos formados

Oxidación: Ácido tetradec-10-enoico.

Reducción: Tetradec-10-en-1-ol.

Sustitución: Derivados halogenados de tetradec-10-enal.

Aplicaciones Científicas De Investigación

(Z)-tetradec-10-enal tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.

Biología: Estudiado por su papel en la señalización de feromonas en insectos y otros organismos.

Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo efectos antimicrobianos y antiinflamatorios.

Industria: Utilizado en la industria de fragancias y sabores debido a su olor distintivo.

Mecanismo De Acción

El mecanismo de acción de (Z)-tetradec-10-enal implica su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, puede unirse a receptores olfatorios, desencadenando una cascada de señalización que resulta en la percepción de su olor. Además, su grupo aldehído puede reaccionar con nucleófilos, lo que lleva a varios efectos bioquímicos.

Comparación Con Compuestos Similares

Compuestos similares

(E)-tetradec-10-enal: Un isómero con el doble enlace en la configuración trans.

Tetradecanal: Un aldehído saturado sin el doble enlace.

(Z)-dodec-9-enal: Un aldehído de cadena más corta con una estructura similar.

Singularidad

(Z)-tetradec-10-enal es único debido a su posición y configuración específicas del doble enlace, que contribuyen a sus propiedades químicas y biológicas distintivas. Su capacidad para participar en una variedad de reacciones químicas y sus aplicaciones en diferentes campos lo convierten en un compuesto valioso para la investigación y el uso industrial.

Propiedades

Fórmula molecular |

C14H26O |

|---|---|

Peso molecular |

210.36 g/mol |

Nombre IUPAC |

(Z)-tetradec-10-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3/b5-4- |

Clave InChI |

BSJLVCZFMFSRDY-PLNGDYQASA-N |

SMILES isomérico |

CCC/C=C\CCCCCCCCC=O |

SMILES canónico |

CCCC=CCCCCCCCCC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)